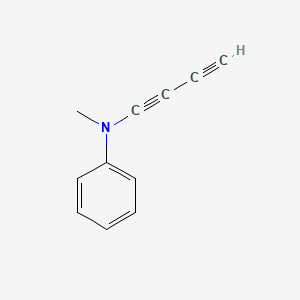
N-(Buta-1,3-diyn-1-yl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is an organic compound characterized by the presence of a butadiyne group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Buta-1,3-diyn-1-yl)-N-methylaniline typically involves the coupling of aniline derivatives with butadiyne precursors. One common method is the oxidative coupling of terminal alkynes using copper catalysts under mild conditions . This reaction can be carried out in the presence of oxygen or other oxidizing agents to facilitate the formation of the butadiyne linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Buta-1,3-diyn-1-yl)-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the butadiyne group into alkenes or alkanes.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
N-(Buta-1,3-diyn-1-yl)-N-methylaniline has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(Buta-1,3-diyn-1-yl)-N-methylaniline exerts its effects involves interactions with molecular targets and pathways specific to its structure. The butadiyne group can participate in various chemical reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A similar compound used in the synthesis of organic and organometallic structures.
Phenylbuta-1,3-diyn-1-yl derivatives: Compounds with similar butadiyne linkages but different substituents on the phenyl ring.
Uniqueness
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is unique due to the presence of both the butadiyne and aniline moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
82505-80-4 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-buta-1,3-diynyl-N-methylaniline |
InChI |
InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3 |
InChI Key |
ZEFDXNSOGOSVJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















